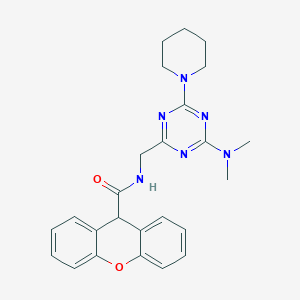

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide

Description

This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and at the 6-position with a piperidin-1-yl group. A methylene bridge connects the triazine ring to a 9H-xanthene-9-carboxamide moiety. The xanthene system comprises two benzene rings fused via an oxygen bridge, with a carboxamide group at position 8.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c1-30(2)24-27-21(28-25(29-24)31-14-8-3-9-15-31)16-26-23(32)22-17-10-4-6-12-19(17)33-20-13-7-5-11-18(20)22/h4-7,10-13,22H,3,8-9,14-16H2,1-2H3,(H,26,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGFYIRTMMXYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide can be approached through a multi-step organic synthesis. One possible synthetic route involves:

Synthesis of 9H-xanthene-9-carboxylic acid: : This can be synthesized from phthalic anhydride and resorcinol in the presence of a Lewis acid like aluminum chloride.

Formation of the triazine ring: : The triazine moiety can be formed by cyclization reactions involving appropriate precursors like cyanuric chloride, dimethylamine, and piperidine.

Coupling reaction: : The final step may involve coupling the xanthene carboxylic acid with the triazine derivative using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions to yield the target compound.

Industrial Production Methods

On an industrial scale, this compound's production may involve automated processes with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) might be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide can undergo several types of chemical reactions, including:

Substitution reactions: : The triazine and xanthene rings can be targets for nucleophilic or electrophilic substitution reactions.

Oxidation and reduction: : The compound may undergo oxidation or reduction, altering its electronic structure and functional groups.

Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Common Reagents and Conditions

Typical reagents and conditions include:

Oxidizing agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Nucleophiles and electrophiles: : Alkyl halides, amines, acids

Major Products Formed from These Reactions

The primary products depend on the specific reaction type. For instance:

Substitution: : Modified xanthene-triazine derivatives

Oxidation: : Oxidized forms with additional oxygen-containing functional groups

Reduction: : Reduced forms with more hydrogen atoms added to the structure

Scientific Research Applications

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide can be used across various fields, including:

Chemistry: : As a building block for the synthesis of more complex molecules or as a reagent in specific chemical reactions.

Biology: : Potential use as a fluorescent probe due to the xanthene core, useful in imaging studies.

Industry: : Applications in materials science for the development of novel materials with unique properties.

Mechanism of Action

The compound's mechanism of action depends on its application. For instance, if used as a fluorescent probe, its xanthene moiety absorbs light and emits fluorescence, which can be used for imaging purposes. The triazine ring may provide additional stability and binding properties, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Triazine Derivatives with Varied Substituents

Target Compound vs. N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-Dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-Dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide ()

- Substituents: Target: 4-Dimethylamino, 6-piperidinyl. : 4-(Dimethylamino-benzylidene)amino, 6-pyrrolidinyl, and hydroxymethyl groups.

- Key Differences :

Heterocyclic Moieties: Piperidine vs. Pyrrolidine and Piperazine

Aromatic Systems: Xanthene vs. Pyridazine and Fluorene

- Xanthene (Target): Planar, oxygen-bridged tricyclic system; may enable π-π stacking interactions in biological targets.

- Pyridazine () : Diazine ring with two adjacent nitrogen atoms; smaller and less lipophilic than triazine. Pyrido[3,4-d]pyridazine derivatives exhibit distinct electronic profiles, favoring interactions with electron-deficient targets .

- Fluorene (): Bicyclic hydrocarbon; non-polar and rigid, often used in polymer chemistry. Lacks the oxygen bridge of xanthene, reducing hydrogen-bonding capacity .

| Aromatic System | Key Features | Biological Relevance |

|---|---|---|

| Xanthene | Oxygen bridge, planar, fluorescent | Target engagement, imaging probes |

| Pyridazine | Electron-deficient, compact | Enzyme inhibition |

| Fluorene | Hydrophobic, rigid | Material science applications |

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships based on available research.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to a 9H-xanthene core through a methyl bridge . Its structural components include:

- Dimethylamino group : Enhances lipophilicity and may contribute to biological activity.

- Piperidine ring : Known for its role in enhancing receptor binding.

- Carboxamide group : Often involved in hydrogen bonding with biological targets.

These structural features suggest that the compound may interact favorably with various biological targets, particularly enzymes involved in cancer progression.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant inhibitory activity against several enzymes:

| Enzyme | IC50 Value (μM) | Biological Implication |

|---|---|---|

| PARP1 (Poly ADP-ribose polymerase 1) | Low micromolar range | Potential application in cancer therapy |

| Other kinases (various) | TBD | May influence cell signaling pathways |

The inhibition of PARP1 is particularly noteworthy as it plays a crucial role in DNA repair mechanisms, making this compound a candidate for further investigation in cancer therapeutics.

Anticancer Activity

Research has demonstrated that related compounds with similar structural motifs show promising anticancer properties. For instance:

- Compounds with triazine and piperidine structures have been shown to induce apoptosis in various cancer cell lines.

A study utilizing the MTT assay indicated that compounds structurally related to this compound exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and promyelocytic leukemia (HL-60) cell lines.

Structure-Activity Relationships

The unique combination of triazine and xanthene structures enhances the compound's binding capabilities compared to simpler analogs. The following table summarizes some related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Case Study on PARP Inhibitors : A clinical trial involving PARP inhibitors demonstrated significant tumor regression in patients with BRCA-mutated cancers. The structural similarities suggest that this compound could exhibit comparable effects.

- Anticancer Activity in Preclinical Models : In vivo studies using murine models have shown that compounds with similar xanthene structures can significantly suppress tumor growth, indicating potential therapeutic applications for this compound.

Q & A

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Methodological Answer :

- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., triazine-piperidine coupling) .

- Purification : Replace column chromatography with crystallization (solvent: heptane/ethyl acetate) to improve yield and reduce costs .

- Quality Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical parameters (e.g., pH, temp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.